molecular formula C19H16N2O6 B8460654 [5-Methoxy-2-methyl-1-(4-nitrobenzoyl)-1H-indol-3-yl]acetic acid CAS No. 64160-54-9

[5-Methoxy-2-methyl-1-(4-nitrobenzoyl)-1H-indol-3-yl]acetic acid

Cat. No. B8460654
Key on ui cas rn: 64160-54-9
M. Wt: 368.3 g/mol
InChI Key: YIFLBTYUSFOTQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04181740

Procedure details

A solution of 4.9 g (12.8 mmol) of methyl-1-(p-nitrobenzoyl)-5-methoxy-2-methyl-3-indolylacetate in 40 ml of acetic acid containing 400 mg of p-toluene-sulfonic acid is refluxed for 20 hours and then concentrated in vacuo. p The gummy residue is extracted with ethyl acetate.
Name
methyl-1-(p-nitrobenzoyl)-5-methoxy-2-methyl-3-indolylacetate
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:28])[CH2:4][C:5]1[C:13]2[C:8](=[CH:9][CH:10]=[C:11]([O:14][CH3:15])[CH:12]=2)[N:7]([C:16](=[O:26])[C:17]2[CH:22]=[CH:21][C:20]([N+:23]([O-:25])=[O:24])=[CH:19][CH:18]=2)[C:6]=1[CH3:27].C1(C)C=CC(S(O)(=O)=O)=CC=1>C(O)(=O)C>[N+:23]([C:20]1[CH:21]=[CH:22][C:17]([C:16]([N:7]2[C:8]3[C:13](=[CH:12][C:11]([O:14][CH3:15])=[CH:10][CH:9]=3)[C:5]([CH2:4][C:3]([OH:28])=[O:2])=[C:6]2[CH3:27])=[O:26])=[CH:18][CH:19]=1)([O-:25])=[O:24]

Inputs

Step One
Name
methyl-1-(p-nitrobenzoyl)-5-methoxy-2-methyl-3-indolylacetate
Quantity
4.9 g
Type
reactant
Smiles
COC(CC1=C(N(C2=CC=C(C=C12)OC)C(C1=CC=C(C=C1)[N+](=O)[O-])=O)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
is extracted with ethyl acetate

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)N2C(=C(C3=CC(=CC=C23)OC)CC(=O)O)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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